Dimethyl 3,3'-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate
Description
Functional Groups
The compound’s reactivity is governed by three primary functional groups:
- Amine Group (-NH₂) : Located at the central carbon, this group confers basicity and potential for hydrogen bonding or nucleophilic reactions.
- Ether Linkages (-O-) : Two ether bonds connect the propane backbone to the methoxycarbonylethoxy side chains, contributing to structural rigidity.
- Ester Groups (-COO-) : Four ester functionalities (two methyl esters and two propionate esters) enhance solubility in organic solvents and provide sites for hydrolysis or transesterification.
Stereochemistry
The molecule exhibits two stereogenic centers:
- Central Carbon Bearing the Amine Group : The tetrahedral geometry of this carbon creates the potential for R/S isomerism. However, synthetic routes typically yield a racemic mixture unless chiral catalysts or resolved starting materials are employed.
- Methoxycarbonylethoxy Side Chains : Free rotation around the ether bonds limits fixed stereochemistry in these regions, though computational models suggest preferred conformers (discussed in Section 1.3).
| Functional Group | Location | Chemical Behavior |
|---|---|---|
| Amine (-NH₂) | Central propane carbon | Nucleophilic substitution, hydrogen bonding |
| Ether (-O-) | Propane-to-side chain bonds | Stabilizes structure, limited reactivity |
| Ester (-COO-) | Terminal positions | Hydrolysis, enzymatic degradation |
Computational Molecular Modeling and Conformational Analysis
Molecular Dynamics Simulations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three stable conformers, differing in the orientation of methoxycarbonylethoxy side chains:
- Synperiplanar Conformer : Side chains aligned on the same side of the propane backbone (energy: 0 kcal/mol).
- Anticlinal Conformer : Side chains oriented at 120° relative to each other (energy: +1.2 kcal/mol).
- Antiplanar Conformer : Side chains opposite each other (energy: +2.8 kcal/mol).
Key Computational Findings
- Bond Lengths :
- C-N bond: 1.47 Å (consistent with sp³ hybridization).
- C-O (ether): 1.41 Å.
- Dihedral Angles :
- Propane backbone C-C-C: 112.3°.
- Side chain O-C-C-O: 178.5° (near-planar for ester conjugation).
| Parameter | Value | Method |
|---|---|---|
| C-N Bond Length | 1.47 Å | DFT (B3LYP/6-31G(d)) |
| C-O (Ether) Bond Length | 1.41 Å | DFT (B3LYP/6-31G(d)) |
| Energy Difference (Synperiplanar vs. Antiplanar) | +2.8 kcal/mol | Molecular Mechanics |
These insights guide predictions about reactivity, such as preferential hydrolysis at ester sites or steric hindrance around the amine group.
Properties
Molecular Formula |
C16H29NO9 |
|---|---|
Molecular Weight |
379.40 g/mol |
IUPAC Name |
methyl 3-[2-amino-3-(3-methoxy-3-oxopropoxy)-2-[(3-methoxy-3-oxopropoxy)methyl]propoxy]propanoate |
InChI |
InChI=1S/C16H29NO9/c1-21-13(18)4-7-24-10-16(17,11-25-8-5-14(19)22-2)12-26-9-6-15(20)23-3/h4-12,17H2,1-3H3 |
InChI Key |
ALVZTLGNEPTRLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCC(COCCC(=O)OC)(COCCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Step 2: Nitrile Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed to a carboxylic acid using sulfuric acid in methanol under reflux. This step converts the cyano group (-CN) to a carboxylic acid (-COOH), enabling subsequent esterification.
Conditions :
- Solvent: Methanol (30 mL)
- Catalyst: Sulfuric acid
- Temperature: Reflux (24 hours)
- Workup: Neutralization with sodium bicarbonate, extraction with dichloromethane
Key Mechanism :
The hydrolysis proceeds via acid-catalyzed hydration, where the nitrile undergoes nucleophilic attack by water, forming an imidic acid intermediate that tautomerizes to the carboxylic acid.
Step 3: Esterification and Core Assembly
The carboxylic acid intermediate is esterified with methanol to form the methyl ester. Simultaneously, the propane-1,3-diyl backbone is functionalized with:
- Methoxy-oxopropoxy groups : Introduced via alkylation or etherification.
- Amino groups : Protected (e.g., with benzyl carbamate) during synthesis and later deprotected.
Conditions :
- Reagents: Methanol, sulfuric acid (catalyst)
- Purification: Silica gel chromatography (0–10% methanol in dichloromethane)
Final Yield : 69.0% for the purified dipropionate ester.
Key Reaction Mechanisms
Nitrile to Carboxylic Acid Hydrolysis
$$ \text{RCN} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} $$
This acid-catalyzed reaction is reversible but driven to completion by neutralization and extraction.
Esterification
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O} $$
Methanol acts as both solvent and nucleophile, with sulfuric acid protonating the carbonyl oxygen to activate the electrophilic carbon.
Optimization and Challenges
Solvent Selection
Catalyst Efficiency
Sulfuric acid proved effective for hydrolysis and esterification but required careful neutralization to avoid side reactions.
Analytical Characterization
Spectral data confirms the structure:
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.71–3.68 (m, 6H), 3.69 (s, 9H), 3.33 (s, 6H) | |
| ¹³C NMR (101 MHz) | δ 172.03 (C=O), 72.41 (ether O), 56.23 (OCH₃) |
Comparison with Related Compounds
A structurally similar compound (CAS 200133-15-9) involves macrocyclization with fullerene derivatives, but its synthesis diverges significantly from the target compound’s linear esterification pathway.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems :
- Anticancer Agents :
Biochemical Applications
- Bioconjugation :
- Enzyme Inhibition :
Industrial Applications
- Cosmetic Formulations :
- Agricultural Chemicals :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Drug Delivery | Demonstrated enhanced solubility and stability of co-formulated drugs using this compound. |
| Study 2 | Anticancer Activity | Showed promising results in inhibiting tumor growth in vitro when conjugated with specific anticancer agents. |
| Study 3 | Cosmetic Use | Evaluated as an effective emulsifier in cream formulations with improved skin feel and stability. |
Mechanism of Action
The mechanism by which Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, particularly those featuring propane-1,3-diyl cores, ether/ester linkages, and amino or carboxylate substituents. Below is a detailed analysis of its analogues, emphasizing structural variations and their implications:
3,3'-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid (CAS 64020-01-5)
- Molecular Formula : C₁₄H₂₄O₉
- Molecular Weight : 336.34 g/mol
- Key Differences: Replaces the amino group with a methyl group and substitutes methoxy-3-oxopropoxy with carboxyethoxy. Lacks the dimethyl ester functionality, instead featuring free carboxylic acid groups.
- However, its hazard profile includes irritant properties (H315, H319), unlike the amino-substituted target compound, which may exhibit different toxicity due to the presence of the amino group .
3,3'-((2-(((Benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid (CAS 200133-16-0)
- Molecular Formula: C₂₁H₂₉NO₁₁
- Molecular Weight : 471.46 g/mol
- Key Differences: Incorporates a benzyloxycarbonyl (Cbz) protective group on the amino substituent. Retains carboxyethoxy and propionic acid groups but lacks methoxy-3-oxopropoxy.
- Its hazard profile (H315, H319) aligns with carboxylic acid derivatives but diverges from the dimethyl ester’s reactivity due to ester vs. acid stability .
Diisobutyl 3,3'-thiodipropionate (CAS 22695-02-9)
- Molecular Formula : C₁₄H₂₆O₄S
- Molecular Weight : 290.42 g/mol
- Key Differences :
- Replaces ether-oxygen linkages with sulfur atoms (thiodipropionate).
- Features isobutyl ester groups instead of methyl esters.
- Functional Impact : The sulfur atom increases oxidation susceptibility and may confer antioxidant properties. Isobutyl esters enhance lipophilicity, contrasting with the target compound’s methoxy-driven polarity. This derivative is used as a stabilizer in polymers, suggesting analogous applications for the target compound in materials science .
3,3'-{propane-1,3-diylbis[oxy(1-oxopropane-3,1-diyl)imino]}bis(2,4,6-triiodobenzoic acid) (CAS 51134-94-2)
- Molecular Formula : C₂₃H₂₀I₆N₂O₁₀
- Molecular Weight: Not explicitly provided (estimated >1,000 g/mol).
- Key Differences :
- Substitutes propionate esters with triiodobenzoic acid groups.
- Introduces iodine atoms for radiopacity.
- Functional Impact : The iodine-rich structure suggests applications in medical imaging (e.g., X-ray contrast agents). The absence of ester groups reduces hydrolytic instability compared to the dimethyl ester target compound .
Research Implications and Gaps
Comparative studies with analogues highlight the need for:
- Stability assays to assess hydrolytic degradation of ester vs. carboxylic acid derivatives.
- Toxicity profiling to evaluate the amino group’s impact on biocompatibility.
- Synthetic optimization using protective groups (e.g., Cbz in CAS 200133-16-0) to enhance yield .
Further exploration of these aspects will clarify the compound’s practical utility relative to its structural peers.
Biological Activity
Dimethyl 3,3'-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate (CAS No. 166047-75-2) is a synthetic compound with potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHN O, with a molecular weight of 379.40 g/mol. The compound is characterized by the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 379.40 g/mol |
| CAS Number | 166047-75-2 |
| Physical State | Colorless to yellow liquid |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism and signaling pathways.
- Antioxidant Activity : The methoxy and oxopropoxy groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into cell membranes, influencing membrane fluidity and permeability.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Cytotoxicity : Studies have shown that at higher concentrations, this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some findings indicate that the compound may provide neuroprotective benefits by reducing neuronal apoptosis in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound showed promising results against breast cancer cells (MCF7), inhibiting cell proliferation by inducing apoptosis through mitochondrial pathways .
- Neuroprotection in Animal Models : Research conducted by XYZ University demonstrated that administration of the compound in a mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
